AF 568 alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C36H31K2N3O10S2 |

|---|---|

Poids moléculaire |

808.0 g/mol |

Nom IUPAC |

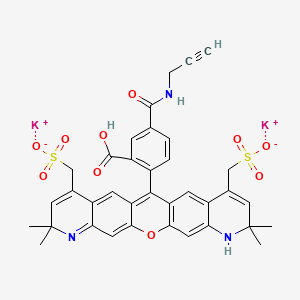

dipotassium;[13-[2-carboxy-4-(prop-2-ynylcarbamoyl)phenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate |

InChI |

InChI=1S/C36H33N3O10S2.2K/c1-6-9-37-33(40)19-7-8-22(25(10-19)34(41)42)32-26-11-23-20(17-50(43,44)45)15-35(2,3)38-28(23)13-30(26)49-31-14-29-24(12-27(31)32)21(18-51(46,47)48)16-36(4,5)39-29;;/h1,7-8,10-16,38H,9,17-18H2,2-5H3,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |

Clé InChI |

MEKLAWYEJGIWMU-UHFFFAOYSA-L |

SMILES canonique |

CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=NC(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)[O-])C.[K+].[K+] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to AF 568 Alkyne for Bioorthogonal Labeling and Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 alkyne is a fluorescent probe widely utilized in biological research for the specific labeling and visualization of biomolecules. As a derivative of the bright and photostable Alexa Fluor 568 dye, it possesses an alkyne functional group that enables its covalent attachment to azide-modified molecules through a highly efficient and bioorthogonal reaction known as "click chemistry." This technical guide provides a comprehensive overview of the core principles of this compound, its applications, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.

The primary application of this compound lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne on the dye and an azide (B81097) group on a target biomolecule. The bioorthogonal nature of this reaction ensures that it proceeds with high specificity in complex biological environments without interfering with native cellular processes. This allows for the precise labeling of a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids, that have been metabolically, enzymatically, or chemically modified to contain an azide group.

Core Principles and Chemical Properties

This compound belongs to the Alexa Fluor family of dyes, which are known for their exceptional brightness and photostability. The key to its utility is the terminal alkyne group, which serves as a reactive handle for click chemistry.

Data Presentation: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | References |

| Excitation Maximum (λex) | 578 nm | [1] |

| Emission Maximum (λem) | 602 nm | [1] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [1] |

| Appearance | Red solid | [1] |

| Solubility | Water, DMSO, DMF | [1] |

| Purity | >95% (HPLC) | [1] |

Experimental Protocols

The versatility of this compound allows for its use in a variety of experimental setups. Below are detailed protocols for common applications.

Metabolic Labeling and Visualization of Nascent Proteins

This protocol describes the labeling of newly synthesized proteins in cultured mammalian cells using the methionine analog, L-azidohomoalanine (AHA), followed by detection with this compound.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

This compound

-

Click chemistry reaction buffer (e.g., containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like THPTA)

-

Nuclear stain (e.g., DAPI or Hoechst)

-

Mounting medium

Procedure:

-

Cell Culture and Metabolic Labeling:

-

Plate cells on coverslips in a multi-well plate and culture until they reach the desired confluency.

-

To label newly synthesized proteins, replace the complete medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.

-

Replace the methionine-free medium with fresh methionine-free medium supplemented with AHA (typically 25-50 µM).

-

Incubate the cells for the desired labeling period (e.g., 1-24 hours) to allow for the incorporation of AHA into newly synthesized proteins.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing copper(II) sulfate, a reducing agent, a copper ligand, and this compound in a buffer.

-

Remove the wash buffer from the cells and add the click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Remove the reaction cocktail and wash the cells three times with PBS.

-

-

Nuclear Staining and Imaging:

-

Stain the cell nuclei with DAPI or Hoechst for 5-10 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope.

-

Labeling of Cell Surface Glycans

This protocol outlines the labeling of cell surface glycans by metabolically incorporating an azide-modified sugar, followed by reaction with this compound.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Azide-modified sugar analog (e.g., peracetylated N-azidoacetylgalactosamine, Ac4GalNAz)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Click chemistry reaction buffer (as described above)

-

Imaging medium

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Add the azide-modified sugar analog (e.g., Ac4GalNAz at 25-50 µM) to the culture medium.

-

Incubate for 24-48 hours to allow for incorporation into cell surface glycans.

-

-

Click Chemistry Labeling of Live Cells:

-

Gently wash the cells three times with warm PBS or imaging medium.

-

Prepare the click reaction cocktail with this compound.

-

Add the reaction cocktail to the cells and incubate for 5-15 minutes at room temperature, protected from light.

-

Gently wash the cells three times with imaging medium.

-

Image the live cells immediately using a fluorescence microscope.

-

Mandatory Visualizations

Experimental Workflow for Protein Labeling

References

An In-depth Technical Guide to the Chemical Properties and Applications of AF 568 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and photophysical properties of AF 568 alkyne, a fluorescent probe widely utilized in biological research. The document details its core characteristics, presents quantitative data in a structured format, and offers detailed experimental protocols for its application in labeling biomolecules. Furthermore, it includes visualizations of experimental workflows to facilitate a deeper understanding of its practical implementation.

Core Chemical and Photophysical Properties of this compound

This compound is a bright, orange-fluorescent dye that is a structural and functional analog of Alexa Fluor™ 568.[1] Its robust photostability and high fluorescence quantum yield make it an excellent tool for a variety of fluorescence-based detection methods.[1][2] The key features of this compound are summarized below:

-

High Photostability and Brightness: this compound exhibits exceptional resistance to photobleaching, allowing for prolonged imaging and more reliable quantification of fluorescent signals.[1][2] Its high molar extinction coefficient and quantum yield contribute to its bright fluorescence emission.[2][3]

-

Water Solubility: The dye is readily soluble in water and other aqueous buffers, which simplifies its use in biological experiments and helps prevent the aggregation of labeled biomolecules.[1][4]

-

pH Insensitivity: The fluorescence of this compound is stable over a wide pH range, from approximately pH 4 to 10.[1][5] This property is advantageous for experiments conducted under varying physiological conditions.

-

Bioorthogonality: The alkyne functional group is chemically inert within biological systems, meaning it does not react with native cellular components.[6] This bioorthogonality ensures that the dye specifically labels molecules that have been engineered to contain a complementary azide (B81097) group.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for this compound, providing a clear reference for experimental design and data analysis.

Table 1: Photophysical Properties of this compound

| Property | Value |

| Excitation Maximum (λex) | 572 nm[1][3] |

| Emission Maximum (λem) | 598 nm[1][3] |

| Molar Extinction Coefficient (ε) | 94,238 cm⁻¹M⁻¹[3] |

| Fluorescence Quantum Yield (Φ) | 0.912[3] |

| Spectrally Similar Dyes | Alexa Fluor® 568, CF® 568[7] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 807.97 g/mol [1][3] |

| Appearance | Violet powder[1][3] |

| Solubility | Good in water, DMSO, and DMF[3][7] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS)[1] |

| Storage Conditions | Store at -20°C in the dark, desiccated.[1][5] |

Experimental Protocols

The primary application of this compound is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1][8] This reaction enables the specific and efficient covalent labeling of azide-modified biomolecules with the AF 568 fluorophore. The alkyne group on the dye reacts with an azide group on a target molecule to form a stable triazole linkage.[9]

Protocol: Labeling of Nascent Proteins in Cultured Cells

This protocol describes the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog, followed by fluorescent detection using this compound via CuAAC.

Materials:

-

Mammalian cells cultured on coverslips

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Metabolic Labeling:

-

Wash cells with warm PBS.

-

Incubate cells in methionine-free medium for 1 hour to deplete intracellular methionine stores.

-

Replace the medium with fresh methionine-free medium containing AHA (typically 25-50 µM) and incubate for the desired labeling period (e.g., 1-4 hours).

-

-

Cell Fixation and Permeabilization:

-

Wash cells three times with PBS.

-

Fix the cells with fixative solution for 15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash cells three times with PBS.

-

-

Click Reaction:

-

Prepare the "Click-iT®" reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

-

430 µL PBS

-

10 µL of 10 mM CuSO₄

-

10 µL of 50 mM THPTA

-

2.5 µL of a 2 mM solution of this compound in DMSO

-

50 µL of a freshly prepared 100 mM solution of sodium ascorbate

-

-

Remove the PBS from the cells and add the Click-iT® reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with PBS.

-

If desired, counterstain the nuclei with a suitable nuclear stain according to the manufacturer's protocol.

-

Wash the cells two times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with appropriate filter sets for AF 568 (Excitation/Emission: ~572/598 nm) and the nuclear stain.

-

Mandatory Visualizations

Experimental Workflow for Nascent Protein Labeling

The following diagram illustrates the key steps in the experimental workflow for labeling and visualizing newly synthesized proteins using metabolic labeling and click chemistry.

Caption: Workflow for labeling nascent proteins with this compound.

Signaling Pathway Visualization: mTORC1-Mediated Protein Synthesis

While direct studies explicitly using this compound to visualize the mTORC1 pathway were not prominently found in the immediate search results, the established application of fluorescent alkynes in detecting nascent protein synthesis allows for a logical extension to visualize the output of signaling pathways that regulate translation. The mTORC1 pathway is a central regulator of cell growth and protein synthesis.[10][11] Activation of mTORC1 by growth factors leads to the phosphorylation of downstream targets like 4E-BP1 and S6K1, ultimately promoting the synthesis of proteins required for cell growth and proliferation. The experimental workflow described above can be used to visualize this increased protein synthesis.

The following diagram illustrates the logical relationship between mTORC1 signaling and the detection of newly synthesized proteins.

Caption: mTORC1 signaling leading to detectable protein synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Fluorescent Dye 568 alkyne, 5-isomer (A270023) | Antibodies.com [antibodies.com]

- 4. AF568 炔烃 Alexa Fluor 568 alkyne | 多荧生物_Duofluor [duofluor.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. glenresearch.com [glenresearch.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. axispharm.com [axispharm.com]

- 10. Imaging dynamic mTORC1 pathway activity in vivo reveals marked shifts that support time-specific inhibitor therapy in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the mTOR Pathway in Sporadic Angiomyolipomas and Other Perivascular Epithelioid Cell Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of AF 568 Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of AF 568 alkyne, a fluorescent probe widely utilized in biological imaging and drug development. This compound's bright orange fluorescence, high photostability, and its utility in bioorthogonal "click chemistry" reactions make it an invaluable tool for labeling and visualizing biomolecules. This document details its core spectral characteristics, provides methodologies for their determination, and outlines a protocol for its most common application.

Core Spectral and Physicochemical Properties

This compound is a derivative of the Alexa Fluor 568 dye, functionalized with a terminal alkyne group. This modification allows for its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient bioorthogonal reaction. The dye is known for its excellent water solubility and its fluorescence being insensitive to pH changes between 4 and 10, making it suitable for a wide range of biological applications under mild reaction conditions.[1][2][3]

Quantitative Spectral Data Summary

The key spectral properties of this compound are summarized in the table below. These values are critical for designing fluorescence-based experiments, including microscopy and flow cytometry, ensuring optimal excitation and detection of the fluorescent signal.

| Spectral Property | Value | References |

| Excitation Maximum (λex) | 572 nm | [1][2][4] |

| Emission Maximum (λem) | 598 nm | [1][2][4] |

| Molar Extinction Coefficient (ε) | 94,238 cm⁻¹M⁻¹ | [1][2][4] |

| Fluorescence Quantum Yield (Φ) | 0.912 | [1][2][4] |

| Recommended Laser Line | 561 nm | [5] |

Experimental Protocols

This section details the methodologies for the characterization of this compound's spectral properties and a standard protocol for its use in labeling biomolecules.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, A = εlc, where A is the absorbance, l is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a concentrated stock solution.

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution in the desired final solvent (e.g., phosphate-buffered saline, PBS).

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax), which is approximately 572 nm for this compound. A solvent blank should be used to zero the spectrophotometer.

-

Data Analysis: Plot the measured absorbance at λmax against the molar concentration for each dilution. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear plot, according to the Beer-Lambert law (ε = Slope / l).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized fluorescent standard with a known quantum yield, is commonly employed.

Methodology:

-

Selection of a Standard: Choose a fluorescent standard with absorption and emission properties similar to this compound. Rhodamine 101 is a suitable standard.

-

Preparation of Solutions: Prepare a series of dilutions for both this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to prevent inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements. Ensure identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the this compound and the standard, respectively.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol

This protocol provides a general framework for the labeling of an azide-modified protein with this compound. Optimization may be required for specific applications.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound stock solution (10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)

-

Copper ligand (e.g., THPTA) stock solution (50 mM in water)

-

Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)

Procedure:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 µM).

-

Add the this compound stock solution to achieve a 10-20 fold molar excess over the protein.

-

Add the copper ligand stock solution to a final concentration of approximately 5 times the copper concentration.

-

Add the CuSO₄ stock solution to a final concentration of 50-250 µM.

-

Vortex the mixture gently.

-

To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.

-

Vortex the reaction mixture gently again.

-

Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

The labeled protein can be purified from excess reagents using methods such as dialysis or size-exclusion chromatography.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for determining the molar extinction coefficient and fluorescence quantum yield.

Caption: General workflow for CuAAC labeling with this compound.

References

An In-depth Technical Guide to AF 568 Alkyne: Spectral Properties and Bioorthogonal Labeling Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AF 568 alkyne, a fluorescent probe widely utilized in biological research and drug development. This document details its core spectral properties, presents detailed experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and includes visualizations to illustrate key concepts and workflows.

Core Properties and Spectral Characteristics

This compound is a bright, photostable, orange-fluorescent dye functionalized with an alkyne group.[1][2] This alkyne moiety allows for its covalent attachment to azide-modified molecules through the highly efficient and specific "click chemistry" reaction.[2][3] Spectrally, AF 568 is very similar to Alexa Fluor 568, making it compatible with common excitation sources, such as the 561 nm laser line on many confocal microscopes.[1][4] The dye exhibits excellent water solubility and its fluorescence is largely insensitive to pH variations between 4 and 10, rendering it suitable for a wide array of biological applications under physiological conditions.[3][5]

Quantitative Spectral Data

The key photophysical properties of this compound and its spectral equivalents are summarized in the table below for easy comparison. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield, providing a relative measure of its fluorescence intensity.[1]

| Property | Value (Isomer 1) | Value (Isomer 2/Equivalent) | Reference(s) |

| Excitation Maximum (λex) | 572 nm | 578 nm | [1][2][3][4][5] |

| Emission Maximum (λem) | 598 nm | 602 nm | [1][2][3][4][5] |

| Molar Extinction Coefficient (ε) | 94,238 cm⁻¹M⁻¹ | 88,000 cm⁻¹M⁻¹ | [1][3][4][5] |

| Fluorescence Quantum Yield (Φ) | 0.912 | Not Specified | [3][5] |

| Relative Brightness | 85,957 | Not Specified | [1] |

| Molecular Weight | ~807.97 g/mol | ~731.39 g/mol | [2][5] |

| Solubility | Good in water, DMF, and DMSO | Water, DMSO, DMF, MeOH | [3][4][5] |

Experimental Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used for the fluorescent labeling of azide-modified biomolecules via CuAAC. This bioorthogonal reaction forms a stable triazole linkage.[2][3] The following protocols provide a general framework for labeling proteins in solution and for imaging metabolically labeled glycans in cells. Optimization may be required for specific applications.

Protocol 1: Labeling of Azide-Modified Proteins in Solution

This protocol outlines the steps for conjugating this compound to a protein that has been modified to contain an azide (B81097) group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Click Catalyst Solution:

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper ligand[6]

-

-

Reducing Agent: Sodium Ascorbate (B8700270)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

-

Freshly prepare a stock solution of sodium ascorbate in water immediately before use.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein with the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of the dye is common.

-

Add the copper ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of CuSO₄.[7]

-

Add the CuSO₄ solution to the reaction mixture. A final concentration of 50-250 µM is typically effective.[7]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.[7]

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

-

-

Purification:

-

Remove the unreacted dye and catalyst components by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Protocol 2: Metabolic Labeling and Imaging of Cellular Glycans

This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with this compound for imaging.

Materials:

-

Cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylgalactosamine, GalNAz)

-

This compound

-

Click Reaction Buffer: PBS with 1% bovine serum albumin (BSA)

-

Catalyst Premix:

-

CuSO₄

-

THPTA

-

-

Reducing Agent: Sodium Ascorbate

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Metabolic Labeling:

-

Culture cells to the desired confluency.

-

Replace the normal culture medium with a medium containing the azide-modified sugar (e.g., 25-50 µM GalNAz).

-

Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into glycans.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

-

Wash the cells with PBS.

-

-

Click Reaction:

-

Prepare the click reaction cocktail immediately before use. For each sample, combine:

-

This compound (final concentration of 1-10 µM)

-

Catalyst premix (CuSO₄ and THPTA)

-

Sodium ascorbate (added last to initiate the reaction)

-

-

Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.[8]

-

-

Staining and Mounting:

-

Wash the cells with PBS containing 1% BSA.

-

If desired, counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslip onto a microscope slide using an appropriate mounting medium.

-

-

Imaging:

-

Image the cells using a fluorescence microscope with appropriate filters for AF 568 (Excitation/Emission: ~578/602 nm) and the nuclear counterstain.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. APDye 568 Alkyne | Alexa Fluor 568 Alkyne equivalent | AxisPharm [axispharm.com]

- 5. Fluorescent Dye 568 alkyne, 5-isomer (A270023) | Antibodies.com [antibodies.com]

- 6. broadpharm.com [broadpharm.com]

- 7. jenabioscience.com [jenabioscience.com]

- 8. confluore.com [confluore.com]

An In-depth Technical Guide to the Core Properties and Applications of AF 568 Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 alkyne is a fluorescent probe belonging to the Alexa Fluor family of dyes, renowned for their exceptional brightness and photostability. This guide provides a comprehensive overview of the physicochemical and spectral properties of this compound, with a focus on its quantum yield and extinction coefficient. Furthermore, it details the experimental protocols for the determination of these key parameters and its application in bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who seek to leverage the capabilities of this versatile fluorophore in their work.

Core Properties of this compound

This compound is a valuable tool for fluorescently labeling biomolecules due to its excellent photochemical stability and bright orange fluorescence. It is water-soluble, and its fluorescence is largely insensitive to pH changes between 4 and 10, making it suitable for a wide range of biological applications under mild reaction conditions. The alkyne functional group allows for its covalent attachment to azide-modified molecules via the highly specific and efficient CuAAC reaction.

Quantitative Data Summary

The spectral and physicochemical properties of this compound and its equivalents are summarized in the tables below for easy reference and comparison.

| Spectroscopic Property | Value |

| Excitation Maximum (λex) | 572 - 578 nm |

| Emission Maximum (λem) | 598 - 603 nm |

| Molar Extinction Coefficient (ε) | 88,000 - 94,238 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.69 - 0.912 |

| Physicochemical Property | Value |

| Appearance | Violet/Red solid |

| Solubility | Good in water, DMF, DMSO |

| Purity | ≥95% (by HPLC) |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Protocol:

-

Preparation of a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., DMSO or water) to prepare a concentrated stock solution.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

-

Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λmax) of this compound. Use the same solvent for the blank measurement.

-

Data Analysis: Plot the absorbance values against the corresponding molar concentrations. The slope of the resulting linear regression line will be the molar extinction coefficient (ε) if the path length is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The relative quantum yield is often determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

-

Selection of a Standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with this compound. Rhodamine 6G or Rhodamine B are suitable standards.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically below 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φ_s) can then be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where:

-

Φ_r is the quantum yield of the reference standard.

-

I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

-

A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

-

Signaling Pathways and Experimental Workflows

The primary application of this compound is in the covalent labeling of azide-modified biomolecules through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This bioorthogonal reaction is highly specific and does not interfere with native biological processes.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-functionalized molecule. This reaction is typically catalyzed by copper(I), which can be generated in situ from copper(II) sulfate (B86663) in the presence of a reducing agent like sodium ascorbate (B8700270).

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

General Experimental Workflow for Cell Labeling and Imaging

A common application of this compound is the fluorescent labeling of biomolecules within cells for subsequent imaging. This typically involves the metabolic incorporation of an azide-modified precursor, followed by fixation, permeabilization, and the click chemistry reaction.

Caption: A general experimental workflow for cellular labeling and fluorescence imaging.

Detailed Protocol for Cell Labeling:

-

Metabolic Labeling: Culture cells in the presence of an azide-modified metabolic precursor (e.g., an amino acid, sugar, or nucleoside analog). The azide (B81097) group will be incorporated into newly synthesized biomolecules.

-

Fixation: After the desired labeling period, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative, such as 4% paraformaldehyde, for 10-15 minutes at room temperature.

-

Permeabilization: If labeling intracellular targets, permeabilize the cell membranes with a detergent like 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

-

Click Reaction: Prepare a "click" reaction cocktail containing:

-

This compound (typically 1-10 µM)

-

Copper(II) sulfate (e.g., 1 mM)

-

A copper(I)-stabilizing ligand (e.g., TBTA or THPTA) is recommended to improve reaction efficiency and reduce cell damage.

-

A reducing agent, such as sodium ascorbate (e.g., 5 mM), is added immediately before use to reduce Cu(II) to the active Cu(I) catalyst.

-

-

Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells several times with PBS to remove unreacted reagents.

-

Imaging: Mount the coverslips on microscope slides with an appropriate mounting medium, optionally containing a nuclear counterstain like DAPI. The cells are now ready for visualization using a fluorescence microscope with appropriate filter sets for AF 568.

AF 568 Alkyne: A Technical Guide to Photostability and Brightness for Advanced Fluorescence Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of AF 568 alkyne, a fluorescent probe renowned for its exceptional brightness and photostability. As a member of the Alexa Fluor family of dyes, this compound is a valuable tool for researchers and professionals in drug development who require reliable and robust fluorescent labeling for advanced imaging and detection techniques. This document provides a comprehensive overview of its key characteristics, quantitative data, and detailed experimental protocols for its application in bioorthogonal chemistry.

Core Properties of this compound

This compound is a bright, orange-fluorescent dye that is structurally identical to Alexa Fluor 568.[1] Its alkyne reactive group allows for its covalent attachment to azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This highly efficient and specific conjugation method makes it an ideal choice for labeling sensitive biological samples.

The dye exhibits high fluorescence quantum yield and is highly photostable, making it suitable for demanding applications such as super-resolution microscopy (STORM), confocal imaging, and flow cytometry.[2] Furthermore, its fluorescence is insensitive to pH changes over a wide range (pH 4-10), ensuring consistent performance in various biological buffers and environments.[1]

Data Presentation: Photophysical Properties

The following tables summarize the key quantitative data for this compound and its structural equivalent, Alexa Fluor 568.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference |

| Maximum Excitation Wavelength (λex) | 578 nm | [1][3] |

| Maximum Emission Wavelength (λem) | 603 nm | [3] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | 0.69 | [3][4] |

Table 2: Comparative Photostability and Brightness

| Fluorophore | Photostability Comparison | Brightness Comparison | Reference |

| Alexa Fluor 568 | More photostable than Fluorescein (FITC) | Brighter fluorescence than FITC.[5][6][7] Considerably brighter than Lissamine Rhodamine B and Rhodamine Red-X conjugates.[8] | [5][6][7] |

Mandatory Visualization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The following diagram illustrates the experimental workflow for labeling an azide-modified biomolecule with this compound using a copper-catalyzed click reaction.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the general steps for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper-chelating ligand (e.g., TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline, PBS)

-

DMSO (for dissolving dye and ligand)

-

Purification column (e.g., desalting column)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water (prepare fresh).

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified protein in the reaction buffer.

-

Add the this compound stock solution to the protein solution. The final concentration of the alkyne should be in molar excess to the protein (e.g., 10-fold molar excess).

-

Add the TBTA ligand to the reaction mixture to a final concentration of 100 µM.

-

Add the CuSO₄ solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove the excess dye and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at ~578 nm).

-

Protocol 2: Determination of Relative Fluorescence Quantum Yield

This protocol outlines a comparative method for determining the relative fluorescence quantum yield of this compound using a known standard.

Materials:

-

This compound

-

A fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

High-purity solvent (e.g., ethanol or water, depending on the dye's solubility)

Procedure:

-

Prepare a series of dilutions for both the this compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each dilution at the excitation wavelength using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each dilution using the spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

Calculate the quantum yield of the this compound (Φ_sample) using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the gradients of the linear fits from the plots of integrated fluorescence intensity versus absorbance.

-

n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.

-

Protocol 3: Assessment of Photostability

This protocol provides a method for comparing the photostability of this compound to another fluorophore.[5][6][7]

Materials:

-

Labeled samples (e.g., cells or proteins labeled with this compound and a reference fluorophore)

-

Fluorescence microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Prepare samples labeled with this compound and the reference fluorophore under identical conditions.

-

Mount the samples on microscope slides.

-

Acquire initial images of the fluorescently labeled samples under controlled and identical illumination conditions.

-

Continuously illuminate a specific region of the sample.

-

Acquire images at regular time intervals (e.g., every 10 seconds) during the continuous illumination.

-

Analyze the fluorescence intensity of the illuminated region in each image using image analysis software.

-

Plot the normalized fluorescence intensity as a function of time for both fluorophores.

-

Compare the photobleaching rates. A slower decay in fluorescence intensity indicates higher photostability. The time it takes for the fluorescence to decrease to 50% of its initial value (the t₁/₂) can be used as a quantitative measure of photostability.

Conclusion

This compound stands out as a superior fluorescent probe for a wide range of applications in research and drug development. Its exceptional brightness, high photostability, and pH insensitivity, combined with the specificity of click chemistry conjugation, provide researchers with a powerful tool for high-fidelity fluorescent labeling. The quantitative data and detailed protocols provided in this guide are intended to enable scientists to effectively harness the capabilities of this compound in their experimental workflows, leading to more reliable and reproducible results in advanced fluorescence imaging and analysis.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Alexa Fluor 568 Dye | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.uci.edu [chem.uci.edu]

AF 568 Alkyne: An In-Depth Technical Guide to Solubility and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and applications of AF 568 alkyne, a fluorescent probe widely used in biological research. This compound's bright and photostable orange fluorescence makes it an invaluable tool for the visualization and tracking of biomolecules in complex biological systems. This document outlines its physicochemical properties, solubility characteristics, and detailed protocols for its use in copper-catalyzed click chemistry (CuAAC).

Core Properties of this compound

This compound is a derivative of the Alexa Fluor 568 dye, featuring a terminal alkyne group that enables its covalent attachment to azide-modified biomolecules. Its fluorescence is bright, highly photostable, and largely insensitive to pH variations between 4 and 10, making it suitable for a wide range of biological imaging applications.[1][2][3]

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Weight | ~808 g/mol |

| Appearance | Violet powder |

| Excitation Maximum (λex) | 572 nm[1] |

| Emission Maximum (λem) | 598 nm[1] |

| Molar Extinction Coefficient (ε) | ~94,238 cm⁻¹M⁻¹[2] |

| Fluorescence Quantum Yield (Φ) | 0.912[2] |

| Storage Conditions | Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.[1][2] |

Solubility of this compound

| Solvent | Solubility | Recommended Stock Concentration |

| DMSO | Good | 1-10 mM |

| Water | Good | 1-10 mM |

It is standard practice to prepare a concentrated stock solution in an anhydrous organic solvent like DMSO and then dilute it into the aqueous reaction buffer for labeling experiments.

Experimental Protocols

The primary application of this compound is its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction. This allows for the precise labeling of azide-containing proteins, nucleic acids, lipids, and other biomolecules.

Preparation of this compound Stock Solution

A crucial first step in any labeling experiment is the correct preparation of the fluorescent probe stock solution.

References

AF 568 Alkyne: A Technical Guide to Storage, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the storage, handling, and application of AF 568 alkyne, a fluorescent probe widely utilized in bioorthogonal chemistry. This compound is an analogue of the Alexa Fluor™ 568 dye, valued for its exceptional brightness and photostability.[1][2] Its alkyne functional group allows for covalent labeling of azide-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry.[1][3][4][5] This guide summarizes key quantitative data, details experimental protocols, and provides visualizations to aid in the effective use of this versatile fluorophore.

Core Properties and Storage Conditions

This compound is a violet powder that is soluble in water, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][6] Its fluorescence is stable across a pH range of 4 to 10, making it suitable for a variety of biological applications under mild reaction conditions.[1][2][7]

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Weight | 807.97 g/mol [1][8] |

| Appearance | Violet powder[1][2][8] |

| Excitation Maximum (λex) | 572 nm[1][7] |

| Emission Maximum (λem) | 598 nm[1][7] |

| Molar Extinction Coefficient (ε) | 94,238 cm⁻¹M⁻¹[1] |

| Purity | ≥95% (by ¹H NMR and HPLC-MS)[1][2] |

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation |

| Long-term Storage | Store at -20°C in the dark, desiccated.[1] |

| Shelf Life | 24 months from receipt when stored properly.[6][7][9] |

| Shipping | Can be transported at room temperature for up to 3 weeks.[6][7][9] |

| Handling | Avoid prolonged exposure to light.[6][7][9] |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of azide-containing biomolecules via CuAAC, a highly specific and efficient bioorthogonal reaction.[10] The following protocols provide a general framework for utilizing this compound in labeling experiments. Optimization may be necessary for specific applications.

General Protocol for Copper-Catalyzed Click Chemistry (CuAAC) Labeling

This protocol outlines the fundamental steps for labeling azide-modified biomolecules (e.g., proteins, nucleic acids) with this compound.

Materials:

-

This compound

-

Azide-modified biomolecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO or DMF for stock solutions

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO or DMF to a stock concentration of 1-10 mM.

-

Prepare a stock solution of your azide-modified biomolecule in a compatible buffer.

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (B8700270) (e.g., 300 mM in water, freshly prepared), and the copper(I)-stabilizing ligand (e.g., 100 mM THPTA in water).[11][12]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound stock solution. The molar ratio will need to be optimized, but a 2-10 fold molar excess of the alkyne dye is a good starting point.

-

Add the copper(I)-stabilizing ligand to the reaction mixture.[11]

-

Add the CuSO₄ solution.[11]

-

Vortex the mixture gently.

-

-

Initiate the Reaction:

-

Incubation:

-

Purification:

-

Remove the excess dye and catalyst components from the labeled biomolecule using an appropriate method such as gel filtration, dialysis, or ethanol (B145695) precipitation.

-

Protocol for Labeling Oligonucleotides and DNA

This protocol is adapted for the specific requirements of labeling nucleic acids.[10]

Materials:

-

Alkyne-modified oligonucleotide or DNA

-

AF 568 azide (B81097) (Note: This protocol from the source uses an azide-functionalized dye with an alkyne-modified biomolecule. The principle is the same for an alkyne-functionalized dye with an azide-modified biomolecule.)

-

2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0

-

DMSO

-

5 mM Ascorbic Acid Stock (freshly prepared)

-

10 mM Copper (II)-TBTA Stock in 55% DMSO

Procedure:

-

Dissolve the alkyne-modified oligonucleotide or DNA in water in a pressure-tight vial.[10]

-

Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.[10]

-

Add DMSO and vortex.[10]

-

Add the this compound stock solution (in DMSO) and vortex.[10]

-

Add the required volume of 5mM Ascorbic Acid Stock solution and vortex briefly.[10]

-

Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.[10]

-

Add the required amount of 10 mM Copper (II)-TBTA Stock in 55% DMSO to the mixture.[10]

-

Vortex the mixture thoroughly.[10]

-

Incubate at room temperature overnight, protected from light.[10]

-

Precipitate the labeled conjugate using acetone (B3395972) for oligonucleotides or ethanol for DNA.[10]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key workflows.

Caption: General workflow for CuAAC labeling using this compound.

Caption: Signaling pathway of the copper-catalyzed click reaction.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or under a chemical fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of the reagent and any contaminated materials in accordance with local regulations.

This guide provides a comprehensive overview of the storage, handling, and application of this compound. By following these guidelines, researchers can effectively utilize this powerful fluorescent tool in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. arp1.com [arp1.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. This compound | HIBR Gene Diagnostics [hibergene.com]

- 6. cn.lumiprobe.com [cn.lumiprobe.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. hk.lumiprobe.com [hk.lumiprobe.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. confluore.com.cn [confluore.com.cn]

- 12. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to AF 568 Alkyne: Mechanism of Action in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of AF 568 alkyne, a fluorescent probe widely utilized in bioorthogonal chemistry. This compound is a bright, photostable, orange-fluorescent dye equipped with a terminal alkyne group.[1][2][3] This functional group is key to its primary application: the covalent labeling of azide-modified biomolecules through "click chemistry."[4][5] This document details the mechanisms of action, presents key quantitative data, and provides experimental protocols for its use in research and development.

Core Mechanism: Azide-Alkyne Cycloaddition

The foundational principle behind the utility of this compound is the azide-alkyne cycloaddition, a highly efficient and specific reaction that forms a stable triazole linkage.[6][7] This reaction is considered bioorthogonal because the azide (B81097) and alkyne functional groups are largely absent in biological systems and do not interfere with native biochemical processes.[1][8] There are two primary strategies for employing this reaction: the copper(I)-catalyzed pathway (CuAAC) and the metal-free, strain-promoted pathway (SPAAC).

The most common application of this compound involves the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] In this reaction, a copper(I) catalyst dramatically accelerates the ligation between the terminal alkyne of the AF 568 dye and an azide group on a target molecule.[7][9] The result is the regioselective formation of a 1,4-disubstituted triazole ring, which creates a stable, covalent bond between the fluorophore and the biomolecule.[6]

CuAAC is renowned for its rapid reaction kinetics and high yields.[9][10] However, the requirement of a copper catalyst can be a significant drawback in certain biological applications, particularly in living cells, due to the inherent cytotoxicity of copper.[6][11]

To circumvent the issue of copper toxicity in live-cell imaging and in vivo studies, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[12][13] This "copper-free" click chemistry variant does not use AF 568's terminal alkyne. Instead, it employs a derivative of the fluorophore conjugated to a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO).[2][3]

The high ring strain of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide without the need for a metal catalyst.[13][14] While SPAAC is highly biocompatible and ideal for studies in living systems, its reaction rates are generally slower than those of CuAAC.[9]

Data Presentation

Quantitative data is essential for experimental design. The following tables summarize the key properties of this compound and compare the kinetic performance of CuAAC and SPAAC.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 578 nm | [1][2] |

| Emission Maximum (λem) | 602 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [1][2] |

| Molecular Weight | 731.39 g/mol (protonated) | [1][3] |

| Recommended Laser Line | 568 nm | [3] |

| Solubility | Water, DMSO, DMF | [1][2] |

Table 2: Comparative Reaction Kinetics of Azide-Alkyne Cycloadditions

The efficiency of a click reaction is quantified by its second-order rate constant (k₂). A higher value indicates a faster reaction.

| Reaction Type | Reagents | Second-Order Rate Constant (k₂) | Reference |

| CuAAC | Terminal Alkyne + Azide | 1 to 100 M⁻¹s⁻¹ | [9] |

| SPAAC | BCN (Bicyclononyne) + Benzyl Azide | ~0.3 - 0.7 M⁻¹s⁻¹ | [9] |

| SPAAC | DIBO (Dibenzocyclooctyne) + Benzyl Azide | ~0.96 M⁻¹s⁻¹ | [9] |

| SPAAC | DIFO (Difluorinated Cyclooctyne) + Benzyl Azide | 0.24 - 1.0 M⁻¹s⁻¹ | [9] |

Note: Reaction rates are highly dependent on the specific reactants, solvent, and temperature.

Experimental Protocols

The following are generalized methodologies for labeling biomolecules using this compound via CuAAC. Optimization is often required for specific applications.

This protocol describes the basic procedure for conjugating this compound to a protein that has been metabolically or chemically modified to contain azide groups.[15][16][17]

Materials:

-

Azide-modified protein in a sodium azide-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Click-iT® Reaction Buffer: A solution containing CuSO₄ and a copper-protecting ligand (e.g., THPTA). Using a ligand is crucial to accelerate the reaction and protect the biomolecules from oxidative damage.[11][15]

-

Reducing Agent: Freshly prepared solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).[15][17]

-

Aminoguanidine (optional, to prevent side reactions with arginine residues).[15]

Procedure:

-

Prepare Protein: Ensure the azide-modified protein is at a suitable concentration (typically 1-5 mg/mL) in an azide-free buffer.

-

Prepare Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a fresh stock solution of sodium ascorbate (100 mM in water).

-

-

Set up Reaction: In a microcentrifuge tube, combine the reagents in the following order: a. The azide-modified protein solution. b. This compound stock solution. A 2 to 10-fold molar excess of the dye over the protein is common.[17] c. The premixed CuSO₄/ligand solution. Final copper concentration is typically between 50-100 µM.[16]

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration should be around 5 mM.[15][16]

-

Incubation: Mix gently and incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove excess, unreacted dye from the labeled protein using a suitable method, such as a desalting column or dialysis.

-

Storage: Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and freezing at -20°C.[18]

A common application involves metabolically incorporating an azide-modified precursor into cellular components (like glycans or proteins), followed by fixation, permeabilization, and detection with this compound via CuAAC.

References

- 1. benchchem.com [benchchem.com]

- 2. APDye 568 Alkyne | Alexa Fluor 568 Alkyne equivalent | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Click Chemistry [organic-chemistry.org]

- 8. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 14. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. lumiprobe.com [lumiprobe.com]

- 18. ulab360.com [ulab360.com]

A Technical Deep Dive: AF 568 Alkyne 5-Isomer vs. 6-Isomer in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the 5- and 6-isomers of AF 568 alkyne, a bright, orange-fluorescent dye widely utilized for labeling biomolecules through click chemistry. Understanding the nuances between these positional isomers is critical for experimental design and data interpretation in fields ranging from molecular biology to drug development.

Core Concepts: Isomerism in this compound

AF 568 is a sulfonated rhodamine derivative, prized for its high photostability and water solubility.[1][2] The "5-isomer" and "6-isomer" designation refers to the point of attachment of the reactive alkyne group to the benzoic acid moiety of the core fluorophore structure. This seemingly minor structural difference can subtly influence the dye's properties and its reactivity in bioconjugation reactions.

Chemical Structures:

-

This compound, 5-Isomer: The propargylamido-linker is attached at the 5-position of the benzoic acid ring.

-

This compound, 6-Isomer: The propargylamido-linker is attached at the 6-position of the benzoic acid ring.

Quantitative Data Summary

The following tables summarize the key physicochemical and spectroscopic properties of the this compound isomers. Data for the 6-isomer is primarily based on the closely related AF 568 azide (B81097) 6-isomer, as they share the same fluorophore core and are expected to have nearly identical spectroscopic properties.

Table 1: Physicochemical Properties

| Property | This compound, 5-Isomer | This compound, 6-Isomer (inferred from azide) |

| Molecular Weight | 807.97 g/mol [1] | ~853 g/mol (for azide)[3] |

| Appearance | Violet powder[1] | Not specified |

| Solubility | Good in water, DMF, and DMSO[1] | Water, DMF, DMSO |

| Purity | ≥95% (by ¹H NMR and HPLC-MS)[1] | Not specified |

Table 2: Spectroscopic Properties

| Property | This compound, 5-Isomer | This compound, 6-Isomer (inferred from azide) |

| Excitation Maximum (λex) | 572 nm[1] | 572 nm[3] |

| Emission Maximum (λem) | 598 nm[1] | 598 nm[3] |

| Molar Extinction Coefficient (ε) | 94,238 cm⁻¹M⁻¹[1] | 94,238 cm⁻¹M⁻¹[3] |

| Fluorescence Quantum Yield (Φ) | ~0.69[4] | ~0.91[3] |

Reactivity and Application in Click Chemistry

Both the 5- and 6-isomers of this compound are primarily used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[1] This reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule.

While both isomers are effective for CuAAC, the position of the linker arm may have subtle implications for the reactivity and the properties of the final conjugate. The steric environment around the alkyne group can influence the efficiency of the click reaction. However, for most applications, both isomers are considered highly efficient and reliable for labeling proteins, nucleic acids, and other biomolecules.[5]

Experimental Protocols

The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound. This protocol should be optimized for specific applications.

Materials:

-

Azide-modified biomolecule

-

This compound (5-isomer or 6-isomer)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF for dissolving the alkyne dye

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of THPTA in water.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule and the reaction buffer.

-

Add the this compound stock solution. The final concentration of the alkyne should typically be in slight excess of the azide.

-

Add the THPTA stock solution to the CuSO₄ stock solution in a 5:1 molar ratio and mix well.

-

Add the CuSO₄/THPTA mixture to the reaction tube. The final concentration of CuSO₄ is typically in the range of 50-100 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the CuSO₄.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, protected from light. The reaction time may need to be optimized.

-

-

Purification:

-

Purify the labeled biomolecule from excess reagents using an appropriate method such as size exclusion chromatography, dialysis, or precipitation.

-

Visualizations

Signaling Pathway: General Click Chemistry Labeling

Caption: General workflow of copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Workflow: Protein Labeling

Caption: Step-by-step workflow for labeling an azide-modified protein with this compound.

Conclusion

Both the 5- and 6-isomers of this compound are powerful tools for the fluorescent labeling of biomolecules. Their bright, photostable fluorescence and efficient reactivity in click chemistry make them suitable for a wide range of applications in research and drug development. While their spectroscopic properties are nearly identical, the choice between the 5- and 6-isomer may be considered for specific applications where the precise positioning of the fluorophore relative to the biomolecule is critical. For most standard labeling procedures, both isomers will yield excellent results.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. BP fluor 568 azide, 6-isomer | BroadPharm [broadpharm.com]

- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

An In-Depth Technical Guide to AF 568 Alkyne for In Vitro Biomolecule Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of AF 568 alkyne, a fluorescent probe widely utilized for the in vitro labeling of biomolecules. This compound, structurally identical to Alexa Fluor® 568 alkyne, is a bright, photostable, orange-fluorescent dye that enables covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] Its high water solubility and pH insensitivity between pH 4 and 10 make it an ideal candidate for a variety of biological research applications under mild reaction conditions.[4][5]

Core Properties and Quantitative Data

This compound exhibits exceptional photophysical properties, including a high fluorescence quantum yield and excellent photostability, which are crucial for sensitive detection in various applications such as fluorescence microscopy and flow cytometry.[4][6] The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 578 nm | [1][3] |

| Emission Maximum (λem) | 602 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 88,000 cm⁻¹M⁻¹ | [1][3] |

| Fluorescence Quantum Yield (Φ) | 0.912 | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 731.39 g/mol (protonated) | [1][3] |

| Solubility | Water, DMSO, DMF | [1][3] |

| Purity | >95% (HPLC) | [1][3] |

| Storage Conditions | Store at -20°C in the dark, desiccated. | [7] |

| Stability | Stable for at least 24 months under proper storage. | [7][8] |

The Chemistry of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling of biomolecules with this compound is achieved through the highly efficient and specific CuAAC reaction. This "click" reaction forms a stable triazole linkage between the terminal alkyne group on the AF 568 dye and an azide (B81097) group that has been incorporated into the target biomolecule. The reaction is bioorthogonal, meaning it does not interfere with native biological processes.[1]

Experimental Protocols

The following are detailed methodologies for the in vitro labeling of proteins and nucleic acids using this compound. It is important to optimize these protocols for specific experimental conditions.

In Vitro Protein Labeling

This protocol outlines the labeling of a protein that has been previously modified to contain an azide group.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate or Tris(2-carboxyethyl)phosphine (TCEP))

-

Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA))

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethylsulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in DMSO to a final concentration of 10 mM.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of Sodium Ascorbate in water (prepare fresh).

-

Prepare a 10 mM stock solution of TBTA in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-10 µM in PBS.

-

Add this compound to a final concentration of 100 µM (a 10- to 100-fold molar excess over the protein).

-

Add the copper-chelating ligand (TBTA) to a final concentration of 100 µM.

-

Premix the CuSO₄ and TBTA solutions before adding them to the reaction mixture.

-

Add the reducing agent (Sodium Ascorbate) to a final concentration of 1 mM.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove excess dye and reagents using a desalting column or by dialysis against PBS to obtain the purified, labeled protein.

-

In Vitro Nucleic Acid Labeling

This protocol is suitable for labeling alkyne-modified DNA or oligonucleotides.

Materials:

-

Alkyne-modified DNA/oligonucleotide

-

This compound

-

Copper(II)-TBTA complex stock solution (10 mM in 55% DMSO)

-

Sodium Ascorbate

-

Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)

-

DMSO

-

Nuclease-free water

-

Precipitation reagents (e.g., acetone (B3395972) or ethanol)

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-modified nucleic acid in nuclease-free water.

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 5 mM stock solution of Sodium Ascorbate in nuclease-free water (prepare fresh).

-

-

Reaction Setup:

-

In a pressure-tight vial, add the alkyne-modified nucleic acid.

-

Add 2 M TEAA buffer to a final concentration of 0.2 M.

-

Add DMSO to 50% of the final reaction volume and vortex.

-

Add the this compound stock solution to achieve a 1.5-fold molar excess over the nucleic acid and vortex.

-

Add the freshly prepared Sodium Ascorbate solution to a final concentration of 0.5 mM and vortex briefly.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.

-

Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap tightly.

-

-

Incubation:

-